molecular formula C6H2BrF4N B1412142 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine CAS No. 1227599-89-4

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B1412142
CAS No.: 1227599-89-4
M. Wt: 243.98 g/mol
InChI Key: FVNPYUHMKBSSIR-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine (CAS 1227578-42-8) is a halogen-substituted pyridine derivative of high interest in discovery chemistry and the development of active ingredients . This compound belongs to the important chemical class of trifluoromethylpyridines (TFMP), which are key structural motifs found in more than 20 launched agrochemicals and several approved pharmaceutical and veterinary products . The combination of the fluorine atom and the trifluoromethyl group on the pyridine ring confers unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and biomolecular affinity, which are valuable for designing novel bioactive molecules . The bromine and fluorine substituents at the 2- and 3-positions of the ring make this compound a versatile and valuable building block for further synthetic elaboration. Researchers can utilize the bromine atom for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to introduce new carbon chains or aromatic systems, while the fluorine atom can serve as a site for nucleophilic aromatic substitution, allowing for the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles . As a multi-functionalized intermediate, it is primarily used in research and development programs aimed at creating new crop protection agents, such as fungicides and herbicides, as well as in pharmaceutical discovery projects . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-2-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNPYUHMKBSSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the regioselective deprotonation at the C-3 position of 2-bromo-4-(trifluoromethyl)pyridine using lithium diisopropylamide (LDA), followed by trapping with electrophiles such as carbon dioxide . Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

    Amination Reactions: Amines in the presence of catalysts like copper iodide.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Aminopyridines: Formed through amination reactions.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of halogens enhances its reactivity, allowing for further functionalization. Notably, the trifluoromethyl group increases lipophilicity and can improve the pharmacokinetic properties of drug candidates. This compound has been investigated for its potential in developing anti-inflammatory, antiviral, and anticancer drugs .

Case Study: Antiviral Agents
Research has shown that derivatives of this compound exhibit antiviral activity against specific viruses. For instance, modifications of this compound have been explored to enhance efficacy against viral replication mechanisms, showing promise in preclinical studies .

Agrochemical Applications

Development of Crop Protection Agents
In agrochemical research, this compound is utilized in the synthesis of herbicides and fungicides. Its unique chemical structure allows it to interact with biological targets in pests effectively. The trifluoromethyl group contributes to the compound's stability and effectiveness in agricultural formulations .

Case Study: Herbicide Formulation
A study demonstrated that formulations containing this pyridine derivative showed improved efficacy against resistant weed species. The compound's ability to inhibit specific enzyme pathways in plants makes it a valuable candidate for developing new herbicides .

Material Science Applications

Synthesis of Advanced Materials
The compound is also employed in material sciences for synthesizing advanced materials such as liquid crystals and polymers. The electronic properties imparted by the trifluoromethyl group enhance the performance characteristics of these materials in various applications.

Case Study: Liquid Crystal Displays
Research indicates that incorporating this compound into liquid crystal formulations can significantly improve their thermal stability and electro-optical properties, making them suitable for next-generation display technologies .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Isomers and Positional Analogs

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine C₆H₂BrF₄N 256.99 Br (3), F (2), CF₃ (4) Pharmaceutical intermediate
2-Bromo-4-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 Br (2), CF₃ (4) Agrochemical synthesis
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine C₆H₂BrClF₃N 273.44 Br (3), Cl (2), CF₃ (4) Higher reactivity in SNAr reactions
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine C₇H₅BrF₃NO 256.02 Br (3), OCH₃ (2), CF₃ (4) Improved solubility in polar solvents
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine C₆H₂BrF₄N 256.99 Br (3), F (2), CF₃ (6) Altered regioselectivity in coupling
Electronic Effects
  • Halogen Substitution : Bromine at position 3 (target compound) vs. position 2 (2-Bromo-4-(trifluoromethyl)pyridine) alters electron density. The para-CF₃ group in the target compound enhances electrophilicity at position 3, facilitating nucleophilic aromatic substitution (SNAr) .
  • Fluorine vs. Chlorine : The fluorine atom at position 2 (target compound) provides stronger electron-withdrawing effects than chlorine (as in 3-Bromo-2-chloro-4-CF₃-pyridine), increasing stability but reducing reactivity in SNAr .
Steric and Solubility Profiles
  • Methoxy Substitution : The methoxy group in 3-Bromo-2-methoxy-4-CF₃-pyridine improves solubility in polar solvents (e.g., DMSO) compared to the fluorine-substituted analog, making it preferable for solution-phase reactions .
Regioselectivity in Cross-Coupling
  • Trifluoromethyl Position : In 3-Bromo-2-fluoro-6-CF₃-pyridine, the CF₃ group at position 6 directs coupling reactions to position 4, whereas the target compound’s CF₃ at position 4 directs reactivity to position 3 .

Biological Activity

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in pharmaceutical research due to its significant biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential therapeutic implications.

  • Molecular Formula : C₆H₂BrF₄N
  • Molar Mass : Approximately 243.98 g/mol
  • Physical State : Liquid
  • Density : 1.774 g/cm³
  • Boiling Point : 169.3 °C

This compound exhibits its biological activity primarily through enzyme inhibition and modulation of cellular signaling pathways. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics. By binding to the active sites of these enzymes, the compound can inhibit their catalytic activity, thereby affecting metabolic processes and influencing gene expression related to oxidative stress and apoptosis pathways .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Activity Mechanism Model Concentration Effect Reference
Enzyme InhibitionCytochrome P450 inhibitionIn vitroVariesReduced metabolic activity
Gene Expression ModulationAlters oxidative stress response genesCell linesVariesInduces apoptosis pathways
Antimicrobial ActivityInhibits bacterial growthVarious strainsMIC 128–256 µg/mLEffective against Staphylococcus aureus

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    Research indicates that this compound effectively inhibits cytochrome P450 enzymes, which play a pivotal role in the metabolism of drugs and other compounds. The inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts .
  • Cellular Effects :
    Studies have demonstrated that this compound modulates various cellular processes, including the induction of apoptosis in cancer cell lines. It influences gene expression patterns related to stress responses, potentially providing a mechanism for its anticancer effects .
  • Antimicrobial Activity :
    The compound has shown promising antimicrobial properties, particularly against strains of Staphylococcus aureus. The minimum inhibitory concentrations (MIC) observed suggest that it could be developed further as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural features. The trifluoromethyl group enhances its bioavailability and metabolic stability, making it a suitable candidate for drug development. Its interaction with biological membranes is facilitated by its lipophilic nature, which may enhance absorption and distribution in biological systems .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, halogen-directed functionalization (e.g., bromine introduction via electrophilic substitution) followed by fluorination using agents like DAST (diethylaminosulfur trifluoride). Purity optimization involves recrystallization (solvent selection based on polarity, e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution). Evidence from analogous compounds (e.g., 2-Bromo-4-(trifluoromethyl)pyridine) shows boiling points (84–85°C) and densities (1.827 g/cm³) critical for solvent selection . Multi-step protocols, as seen in PubChem data for related amides, emphasize intermediate purification to ≥95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR). For example, trifluoromethyl groups show distinct ¹³C signals near 120–125 ppm (quartet, JCF3540HzJ_{C-F} \approx 35–40 \, \text{Hz}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW = 243.98 g/mol) and isotopic patterns (Br, F).
  • IR Spectroscopy : C-F stretches (1000–1100 cm⁻¹) and C-Br (500–600 cm⁻¹) validate functional groups.
    Structural analogs in (e.g., DU451: 2-Bromo-4-(trifluoromethyl)pyridine, MW 225.99) demonstrate similar characterization workflows .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (UN 2810/2811 classification for toxic solids) .
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr, HF).
  • Storage : Inert atmosphere (argon) and desiccants to prevent hydrolysis. highlights flammability (flash point 73°C) and reactivity with bases .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during nucleophilic substitution reactions?

  • Methodological Answer : Regioselectivity is influenced by electronic (e.g., trifluoromethyl as an electron-withdrawing group) and steric effects. Strategies include:
  • Directing Groups : Use meta-directing substituents (e.g., -CF₃) to bias substitution at the 4-position.
  • Catalytic Systems : Palladium/Nickel catalysts (e.g., Ni(dppp)Cl₂) enhance cross-coupling at bromine sites, as shown in for bipyridine syntheses .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions. ’s study on chloro-trifluoromethyl pyridines provides a model for systematic optimization .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The 2-fluoro and 3-bromo groups create steric hindrance, requiring bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings.
  • Electronic Effects : The -CF₃ group deactivates the pyridine ring, slowing oxidative addition; thus, electron-deficient catalysts (e.g., Pd(OAc)₂ with SPhos) are preferred. notes nickel catalysts’ efficacy in similar bromopyridine couplings .

Q. How to resolve contradictory data in reaction yields under varying conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity systematically. For example, ’s regioexhaustive functionalization study used temperature gradients (25–80°C) to identify optimal conditions .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress (e.g., via HPLC) to distinguish intermediates. High temperatures may favor thermodynamically stable but less reactive products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine
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3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

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